molecular formula C23H21N5O3 B6508802 N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 894992-72-4

N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B6508802
CAS No.: 894992-72-4
M. Wt: 415.4 g/mol
InChI Key: HZZBDLAZWCZNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a core structure fused with acetamide and aryl substituents. The compound features a 4-acetylphenyl group linked via an acetamide bridge to a pyrazolo[3,4-d]pyrimidin-4-one scaffold substituted with a 2,3-dimethylphenyl moiety at the N1 position.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-14-5-4-6-20(15(14)2)28-22-19(11-25-28)23(31)27(13-24-22)12-21(30)26-18-9-7-17(8-10-18)16(3)29/h4-11,13H,12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZBDLAZWCZNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one R1: 2,3-dimethylphenyl; R2: 4-acetylphenyl ~467.5 (estimated) Not reported Bulky 2,3-dimethylphenyl and acetylphenyl groups may enhance lipophilicity.
N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one R1: Phenyl; R2: 3-acetamidophenyl ~431.4 Not reported Phenyl and acetamidophenyl groups may favor hydrogen bonding and solubility.
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one R1: 4-fluorophenyl; R2: Benzyl ~406.4 Not reported Fluorophenyl and benzyl groups may improve metabolic stability and bioavailability.
Compound from Example 83 (Patent EP 4374877) Pyrazolo[3,4-d]pyrimidin-4-one R1: 4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl); R2: Chromen-4-one fused 571.2 302–304 Extended chromenone moiety and polar dimethylamino group enhance complexity.

Key Observations:

Substituent Effects on Lipophilicity: The 2,3-dimethylphenyl group in the target compound likely increases lipophilicity compared to the 4-fluorophenyl group in or the phenyl group in , which could influence membrane permeability and target binding.

Impact of Bridging Groups :

  • Acetamide bridges (common across all compounds) provide conformational flexibility and hydrogen-bonding capacity. However, the benzyl group in may confer greater steric hindrance compared to the acetylphenyl group in the target compound.

Thermal Stability: While melting points are unreported for most compounds, the 302–304°C melting point of the chromenone-fused derivative suggests high thermal stability, possibly due to extended π-conjugation.

Biological Activity Trends :

  • Pyrazolo[3,4-d]pyrimidines with fluorinated aryl groups (e.g., ) often exhibit enhanced antiproliferative or kinase-inhibitory activity due to improved electronic and steric profiles .
  • Derivatives with morpholine or piperazine substituents (e.g., ) demonstrate improved solubility and pharmacokinetic properties, though these are absent in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.